molecular formula C17H14N4O2S B11567525 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11567525
M. Wt: 338.4 g/mol
InChI Key: LKATYXBPBJNJJE-UHFFFAOYSA-N
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Description

2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzimidazole core linked to a 1,2,4-oxadiazole ring via a methylene sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Linking the oxadiazole to the benzimidazole: The oxadiazole derivative is then reacted with a benzimidazole precursor in the presence of a suitable base and a methylene sulfanyl linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methylene sulfanyl bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the oxadiazole ring can be reduced to amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its methylene sulfanyl linker and the presence of both benzimidazole and oxadiazole rings make it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-12-8-6-11(7-9-12)16-20-15(23-21-16)10-24-17-18-13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,18,19)

InChI Key

LKATYXBPBJNJJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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